Ethyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula . This compound is notable for its applications in pharmaceuticals, particularly as a local anesthetic and in medicinal chemistry. The structure features an ethyl ester group, a phenylcarbamoyl group, and an amino benzoate moiety, which confer unique reactivity and biological activity to the molecule.
This compound belongs to the class of benzoates, which are esters or salts derived from benzoic acid. It is further classified under amide derivatives due to the presence of the phenylcarbamoyl group. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis and drug development.
The synthesis of ethyl 4-[(phenylcarbamoyl)amino]benzoate typically involves a multi-step process. A common method includes the reaction of ethyl 4-aminobenzoate with phenyl isocyanate. This reaction is usually performed in organic solvents such as dichloromethane or toluene under reflux conditions.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, alongside advanced purification techniques like high-performance liquid chromatography (HPLC).
The molecular structure of ethyl 4-[(phenylcarbamoyl)amino]benzoate consists of:
The compound's structure allows for interactions that are significant in biological systems, particularly in drug design and development .
Ethyl 4-[(phenylcarbamoyl)amino]benzoate can undergo several chemical reactions:
The products formed from these reactions are crucial for further synthetic applications and modifications .
The mechanism of action for ethyl 4-[(phenylcarbamoyl)amino]benzoate primarily involves its interaction with biological targets. As a local anesthetic, it likely works by inhibiting sodium channels in nerve cells, thereby preventing the propagation of nerve impulses.
Such mechanisms are vital for its application in pain management and surgical procedures .
These properties are essential for determining suitable applications and handling procedures in laboratory settings .
Ethyl 4-[(phenylcarbamoyl)amino]benzoate has several scientific uses:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
Ethyl 4-[(phenylcarbamoyl)amino]benzoate (IUPAC: ethyl 4-[(anilinocarbonyl)amino]benzoate), first synthesized in the mid-20th century, emerged as a structural hybrid of para-aminobenzoic acid (PABA) and phenylurea frameworks. Its systematic identification as CID 1180040 in PubChem databases [1] formalized its entry into medicinal chemistry literature. Characterized by the molecular formula C₁₆H₁₆N₂O₃, this crystalline solid (purity ≥90%) [2] features a conjugated system with three key moieties:
Early synthetic routes exploited the reactivity of ethyl 4-aminobenzoate, where treatment with phenyl isocyanate yielded the title compound through nucleophilic addition-elimination. This method established its role as a precursor for nitrogen-rich heterocycles, particularly 1,3,4-oxadiazoles [4]. X-ray crystallography studies later confirmed its dihedral angle of 57.7° between benzene rings, a conformational feature influencing molecular recognition [5]. The compound’s physicochemical profile—including moderate lipophilicity (logP ≈ 2.8) and thermal stability (decomposition >200°C)—facilitated its adoption as a synthetic intermediate.
Table 1: Key Molecular Characteristics
Property | Value | Source |
---|---|---|
IUPAC Name | ethyl 4-[(anilinocarbonyl)amino]benzoate | [2] |
Molecular Formula | C₁₆H₁₆N₂O₃ | [1] [2] |
CAS Registry Number | 13142-97-7 | [2] |
Purity (Commercial) | 90% | [2] |
Hazard Classification | Warning (GHS) | [2] |
Hydrogen Bond Donors/Acceptors | 2/3 | [1] |
The molecule’s synthetic versatility is exemplified in antimicrobial research, where it serves as a linchpin for bioactive heterocycles. Its primary amino group (–NH₂) and carboxylate ester are strategic handles for derivatization:
Notably, Ahmed et al. (2018) synthesized 15 novel derivatives from this scaffold, with compound 15 (a Schiff base-thione hybrid) exhibiting broad-spectrum activity:
The urea carbonyl and adjacent aryl ring enable π-stacking with microbial target proteins, while the ethyl ester balances hydrophilicity for cytoplasmic delivery. This molecular flexibility underpins the compound’s utility against drug-resistant strains, particularly where lipopolysaccharide (LPS) barriers in Gram-negative bacteria require amphiphilic agents [4].
Table 2: Antimicrobial Derivatives Derived from Ethyl 4-[(Phenylcarbamoyl)Amino]Benzoate
Derivative Class | Example Target Pathogens | Potency Range (MIC) | Key Structural Features |
---|---|---|---|
5-Substituted-1,3,4-oxadiazoles | S. aureus, B. pumilus | 25–100 μg/mL | –NH₂ at C5, thione at C2 |
Schiff bases | P. aeruginosa, C. albicans | 50–200 μg/mL | –CH=N-Ar (Ar = p-haloaryl) |
Cyclic imides | M. luteus, S. cerevisiae | >100 μg/mL | Fused succinimide ring |
The scaffold’s efficacy stems from its ability to disrupt cell wall biosynthesis in Gram-positive bacteria and inhibit ergosterol synthesis in fungi. Molecular docking suggests binding to MurB (bacterial cell wall enzyme) and CYP51 (fungal sterol demethylase) through H-bonding via the urea moiety and hydrophobic contacts with aryl groups [4]. Current research explores hybrid molecules combining this core with sulfonamides, leveraging synergistic effects observed in arylsulfonamide-Hsp90 inhibitor conjugates [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1